molecular formula C17H19ClN2O2 B15028097 4-(4-chloro-2-methylphenoxy)-N-(pyridin-2-ylmethyl)butanamide

4-(4-chloro-2-methylphenoxy)-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B15028097
M. Wt: 318.8 g/mol
InChI Key: AOFWXAWCWYRTEA-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenoxy)-N-[(pyridin-2-yl)methyl]butanamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a chlorinated phenoxy group and a pyridinylmethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)-N-[(pyridin-2-yl)methyl]butanamide typically involves the reaction of 4-chloro-2-methylphenol with a suitable butanoyl chloride derivative, followed by the introduction of the pyridin-2-ylmethyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenoxy)-N-[(pyridin-2-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-2-methylphenoxy)-N-[(pyridin-2-yl)methyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-[(pyridin-2-yl)methyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: A precursor in the synthesis of the compound.

    Pyridin-2-ylmethyl derivatives: Compounds with similar structural features and reactivity.

Uniqueness

4-(4-Chloro-2-methylphenoxy)-N-[(pyridin-2-yl)methyl]butanamide is unique due to its combination of a chlorinated phenoxy group and a pyridinylmethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

4-(4-chloro-2-methylphenoxy)-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C17H19ClN2O2/c1-13-11-14(18)7-8-16(13)22-10-4-6-17(21)20-12-15-5-2-3-9-19-15/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,20,21)

InChI Key

AOFWXAWCWYRTEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NCC2=CC=CC=N2

solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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